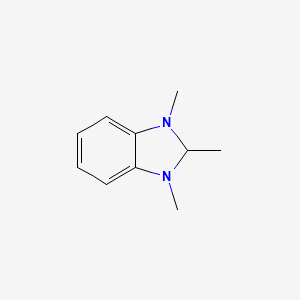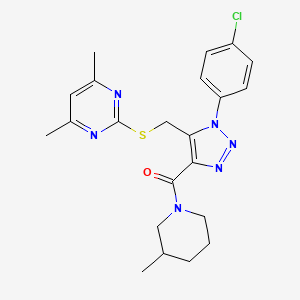
1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole is an organic compound belonging to the benzimidazole family. It is characterized by a benzimidazole ring structure with three methyl groups attached at the 1, 2, and 3 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole can be synthesized through the reaction of benzimidazole with methylating agents such as methyl iodide. The reaction typically occurs under basic conditions, often using a base like potassium carbonate to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale methylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Benzimidazole derivatives with various functional groups.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole involves its interaction with various molecular targets. The compound can act as a nucleating agent, facilitating the formation of radical anions in certain reactions. This property is particularly useful in organic semiconductor applications, where it enhances the conductivity of doped films .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
- 1,2,3-Trimethyl-2,3-dihydro-1H-indole
- 4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-Yl)-N,N-dimethylbenzenamine
Comparison: 1,2,3-Trimethyl-2,3-dihydro-1H-benzimidazole is unique due to its specific methylation pattern, which imparts distinct chemical properties compared to other benzimidazole derivatives. Its stability and reactivity make it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
3652-99-1 |
|---|---|
Molekularformel |
C10H14N2 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1,2,3-trimethyl-2H-benzimidazole |
InChI |
InChI=1S/C10H14N2/c1-8-11(2)9-6-4-5-7-10(9)12(8)3/h4-8H,1-3H3 |
InChI-Schlüssel |
RVBVMCLABNKDQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N(C2=CC=CC=C2N1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one](/img/structure/B14138594.png)
![2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene](/img/structure/B14138595.png)


![2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)

![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)


![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)


![1-[(4-Methylphenyl)sulfonyl]-2-(4-nitrophenyl)aziridine](/img/structure/B14138660.png)
